molecular formula CN4O2S B14313524 5-Nitro-1,2,3,4-thiatriazole CAS No. 115735-39-2

5-Nitro-1,2,3,4-thiatriazole

Katalognummer: B14313524
CAS-Nummer: 115735-39-2
Molekulargewicht: 132.10 g/mol
InChI-Schlüssel: SYMGOLLFWXVBKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-1,2,3,4-thiatriazole is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a thiatriazole ring with a nitro group attached, which imparts distinct chemical reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,2,3,4-thiatriazole typically involves the reaction of sodium azide with carbon disulfide under controlled conditions to form sodium 1,2,3,4-thiatriazole-5-thiolate. This intermediate is then nitrated using nitric acid to yield this compound . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain reaction conditions. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-1,2,3,4-thiatriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-Nitro-1,2,3,4-thiatriazole involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. These interactions can disrupt cellular processes and lead to antimicrobial or antifungal activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Nitro-1,2,3,4-thiatriazole is unique due to its thiatriazole ring structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

115735-39-2

Molekularformel

CN4O2S

Molekulargewicht

132.10 g/mol

IUPAC-Name

5-nitrothiatriazole

InChI

InChI=1S/CN4O2S/c6-5(7)1-2-3-4-8-1

InChI-Schlüssel

SYMGOLLFWXVBKM-UHFFFAOYSA-N

Kanonische SMILES

C1(=NN=NS1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.